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molecular formula C12H19NO2 B8275556 1-(N-Ethylanilino)-3-methoxy-2-propanol

1-(N-Ethylanilino)-3-methoxy-2-propanol

Cat. No. B8275556
M. Wt: 209.28 g/mol
InChI Key: PHUDGDLIKLTISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868002B2

Procedure details

A solution of 1-(ethyl-phenyl-amino)-3-methoxy-propan-2-ol (1.95 g, 9.32 mmol) and NMO (2.18 g, 2.0 eq.) in dichloromethane (15 mL) was treated with TPAP (150 mg, 0.05 eq.) at room temperature until reaction was completed. The reaction mixture was diluted with sat. NaHCO3 (50 mL) and extracted with 3×30 mL EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated and the product was purified by chromatography (10 to 15% EtOAc-hexanes) to give 1-(ethyl-phenyl-amino)-3-methoxy-propan-2-one (0.98 mg, 51%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][CH:5]([OH:9])[CH2:6][O:7][CH3:8])[CH3:2].C[N+]1([O-])CCOCC1>ClCCl.C([O-])(O)=O.[Na+].CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[CH2:1]([N:3]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH2:4][C:5](=[O:9])[CH2:6][O:7][CH3:8])[CH3:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)N(CC(COC)O)C1=CC=CC=C1
Name
Quantity
2.18 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mg
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography (10 to 15% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC(COC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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